molecular formula C17H13N3O2S2 B2653669 5-((4-(3-Methoxyphenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole CAS No. 1251679-88-5

5-((4-(3-Methoxyphenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B2653669
CAS No.: 1251679-88-5
M. Wt: 355.43
InChI Key: AHPGUTQOZRAFPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a thiophen-2-yl group and at position 5 with a (4-(3-methoxyphenyl)thiazol-2-yl)methyl moiety. The thiazole ring introduces a planar aromatic system with a 3-methoxyphenyl substituent, which may enhance lipophilicity and π-π stacking interactions.

Properties

IUPAC Name

5-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c1-21-12-5-2-4-11(8-12)13-10-24-16(18-13)9-15-19-17(20-22-15)14-6-3-7-23-14/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPGUTQOZRAFPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(3-Methoxyphenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3-methoxybenzaldehyde with thiosemicarbazide under acidic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization of the intermediate product with hydrazine hydrate and carbon disulfide.

    Coupling with Thiophene: The final step involves coupling the thiazole-oxadiazole intermediate with thiophene-2-carboxylic acid using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-((4-(3-Methoxyphenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Applications

  • Mechanism of Action : The 1,2,4-oxadiazole scaffold has been recognized for its potential in anticancer drug development. Compounds containing this scaffold can interact with various biological targets, including nucleic acids and enzymes involved in cancer cell proliferation. The structural modifications of these compounds enhance their cytotoxicity towards malignant cells by inhibiting critical enzymes such as thymidylate synthase and histone deacetylases (HDAC) .
  • Case Studies :
    • A study demonstrated that derivatives of 1,3,4-oxadiazoles exhibited significant antiproliferative effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The most potent derivatives showed over 90% inhibition in cell proliferation .
    • Another investigation reported that specific oxadiazole derivatives displayed selective activity against leukemia cell lines (CCRF-CEM and K-562), indicating their potential as targeted cancer therapeutics .

Antimicrobial Properties

  • Broad-Spectrum Activity : Thiazole derivatives have shown promising antimicrobial activities against various bacterial and fungal strains. The incorporation of the thiazole ring in the molecular structure enhances the compound's ability to disrupt microbial cell functions .
  • Case Studies :
    • A series of thiazole-containing compounds were synthesized and evaluated for their antimicrobial efficacy against pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .
    • In another study focusing on pyrazolyl-thiazole derivatives, compounds were tested against both bacterial and fungal strains, showing effective antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of conventional treatments .

Anti-inflammatory Effects

  • Potential Mechanisms : Compounds containing oxadiazole and thiazole moieties have been investigated for their anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes that contribute to inflammation .
  • Case Studies :
    • Research has indicated that specific oxadiazole derivatives can reduce inflammation markers in vitro, suggesting their potential use in treating inflammatory diseases .
    • In vivo studies have demonstrated that certain thiazole-based compounds can significantly decrease edema in animal models, supporting their application as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Modifications at specific positions on the thiazole or oxadiazole rings can lead to enhanced biological activity.

Compound ModificationEffect on Activity
Substitution at position 4 on thiazoleIncreased cytotoxicity against cancer cells
Variation in substituents on oxadiazoleAltered binding affinity to target enzymes
Combination with other pharmacophoresSynergistic effects enhancing overall activity

Mechanism of Action

The mechanism of action of 5-((4-(3-Methoxyphenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may inhibit specific enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional attributes of the target compound with analogs from the evidence:

Compound Structural Differences Synthesis Biological Activity Physicochemical Properties
Target: 5-((4-(3-Methoxyphenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole 1,2,4-Oxadiazole core with thiazole-methyl and thiophen-2-yl groups. Not explicitly described (inference: HPLC purification likely) Inferred potential for antimicrobial/antiparasitic activity based on analogs. Predicted moderate lipophilicity (logP ~3.5) due to methoxyphenyl and thiophene groups.
14b (): 5-(3-Methoxybenzyl)-3-(3-(piperidin-4-yloxy)benzo[b]thiophen-2-yl)-1,2,4-oxadiazole Benzo[b]thiophene replaces thiophen-2-yl; piperidin-4-yloxy group enhances basicity. HPLC purification (40% yield) High-affinity Plasmodium falciparum/vivax inhibitor (IC₅₀ < 50 nM). Higher solubility in polar solvents due to piperidine; IR: C-O-C (1250 cm⁻¹) .
9d (): 3-(3-Chlorobenzyl)-5-(3-(piperidin-4-yloxy)benzo[b]thiophen-2-yl)-1,2,4-oxadiazole Chlorobenzyl substituent instead of methoxyphenyl thiazole; benzo[b]thiophene moiety. LC-MS purification (99% yield) Antimalarial activity (specific IC₅₀ not provided). Increased halogenated hydrophobicity (Cl substituent); NMR: δ 8.03 ppm (aromatic protons) .
8d (): 5-(Thiophen-2-yl)-3-(4-(trifluoromethoxy)phenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine Thieno-pyrimidine-triazolo core replaces oxadiazole; trifluoromethoxy group. Crystallized from DMF (51% yield) Not explicitly stated; triazole-pyrimidine hybrids often target kinases or receptors. IR: C-F stretch at 1360 cm⁻¹; melting point 236–238°C .
Compound 9 (): 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,2,4-triazole 1,2,4-Triazole core instead of oxadiazole; bromobenzyl substituent. Solvent-free synthesis with amines Antimicrobial activity (broad-spectrum against bacteria/fungi). NMR: δ 7.2–7.8 ppm (aromatic protons); Mass: [M+H]+ = 365.2 .
4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]piperidine () Piperidine replaces thiazole-methyl group; simpler substitution pattern. Not described Potential CNS activity due to piperidine (e.g., receptor modulation). Molecular weight 235.3 g/mol; ChemSpider ID 2041874 .

Key Observations:

Structural Impact on Activity: The thiazole-methyl group in the target compound may improve binding to hydrophobic pockets compared to piperidine () or chlorobenzyl () analogs.

Synthetic Efficiency :

  • Compounds with piperidine or benzo[b]thiophene groups () require HPLC/LC-MS purification, yielding 40–99%. Solvent-free methods () offer eco-friendly alternatives but with unstated purity.

Biological Performance :

  • Plasmodium inhibitors () highlight the importance of electron-rich aromatic systems (e.g., thiophene, methoxyphenyl) for targeting parasitic enzymes.
  • Antimicrobial activity in triazole derivatives () correlates with bromine’s electronegativity enhancing membrane penetration.

Physicochemical Trade-offs :

  • Fluorinated groups () improve metabolic stability but may reduce solubility.
  • Methoxy groups (target compound) balance lipophilicity and solubility better than halogens ().

Biological Activity

The compound 5-((4-(3-Methoxyphenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article presents a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cell lines, and structure-activity relationships.

Chemical Structure

The molecular formula of the compound is C15H14N4OSC_{15}H_{14}N_{4}OS, and its structure can be described as follows:

  • Thiazole ring : A five-membered ring containing sulfur and nitrogen.
  • Oxadiazole ring : A five-membered heterocyclic compound containing two nitrogen atoms.
  • Thiophene ring : A five-membered aromatic ring containing sulfur.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, focusing on its anticancer properties and other pharmacological effects.

Anticancer Activity

  • Cell Line Studies :
    • The compound has been tested against several cancer cell lines including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells. It exhibited IC50 values of 0.67 µM for PC-3, 0.80 µM for HCT-116, and 0.87 µM for ACHN cells, indicating significant cytotoxic effects against these cancer types .
    • In a comparative study with other oxadiazole derivatives, it was found that modifications in the substituents on the thiazole and thiophene rings significantly influenced the anticancer potency .
  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells through activation of caspase pathways and upregulation of pro-apoptotic proteins such as p53 .
    • Molecular docking studies suggest strong interactions between the compound and key proteins involved in cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • Substituents on the thiazole ring : Variations in substituents have been shown to enhance or reduce inhibitory activity .
  • Positioning of functional groups : The position and type of functional groups attached to the oxadiazole core play a crucial role in determining the overall biological efficacy .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Activity TypeCell Line/OrganismIC50/EffectivenessNotes
AnticancerPC-30.67 µMSignificant cytotoxicity
AnticancerHCT-1160.80 µMEffective against colon cancer
AnticancerACHN0.87 µMEffective against renal cancer
AntimicrobialVarious strainsNot specifiedPromising results in related studies

Case Studies

Recent research has highlighted various derivatives based on oxadiazoles that share structural similarities with our compound. For instance, derivatives with different substituents showed enhanced cytotoxicity compared to traditional chemotherapeutics like doxorubicin .

In another study focusing on structure modifications, specific thiazole substitutions led to improved selectivity for cancer cell lines while minimizing effects on normal cells .

Q & A

Q. What are best practices for ensuring reproducibility in biological assays?

  • Answer :
  • Dose-Response Curves : Use 8–12 concentrations in triplicate (IC50 reported with 95% CI).
  • Positive Controls : Include reference compounds (e.g., imatinib for kinase assays).
  • Blind Analysis : Randomize plate layouts to minimize bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.